2-(5-Oxazolyl)benzoic Acid

Description

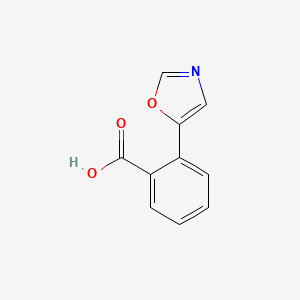

2-(5-Oxazolyl)benzoic acid (C₁₀H₇NO₃, molecular weight 189.16) is a benzoic acid derivative featuring a 1,3-oxazole ring substituted at the 2-position of the aromatic core. Oxazole, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. This compound is structurally analogous to other benzoic acid derivatives but distinguishes itself through the oxazole moiety, which influences its physicochemical behavior, solubility, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTGSVWPWKVLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Acyl Chloride Pathway

Benzoyl chloride derivatives react with amino alcohols or glycine to form oxazole rings. For example:

-

Benzoylation : Substituted benzoic acids (e.g., nitro- or halogen-substituted) are treated with thionyl chloride (SOCl₂) to form acyl chlorides .

-

Cyclization : The acyl chloride reacts with glycine in basic conditions, followed by acidification to yield benzoyl glycine intermediates. Subsequent dehydration with polyphosphoric acid or acetic anhydride forms the oxazole ring .

Example Reaction

Nitrile Cyclization

Catalytic ZnCl₂ facilitates oxazole formation from nitriles and amino alcohols under reflux . This method is less common but applicable for electron-deficient aryl nitriles.

Substitution Reactions

The benzoic acid and oxazole moieties direct electrophilic substitutions:

Benzoic Acid Core

-

Nitration : The -COOH group meta-directs nitration to the benzene ring. For example, nitration yields 3-nitro-2-(5-oxazolyl)benzoic acid .

-

Halogenation : Halogens (Cl₂, Br₂) add at the meta position relative to -COOH, forming derivatives like 3-chloro-2-(5-oxazolyl)benzoic acid .

Oxazole Ring

-

Electrophilic Substitution : The oxazole’s electron-rich C-4 position undergoes halogenation or sulfonation, though reactivity is lower than benzene.

-

Reduction : LiAlH₄ reduces the oxazole ring to dihydrooxazoline, though this is rarely selective for this compound .

Carboxyl Group Reactions

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl 2-(5-oxazolyl)benzoate .

-

Amide Formation : Treatment with amines (e.g., NH₃) yields 2-(5-oxazolyl)benzamide derivatives .

Oxazole Ring Modifications

-

Alkylation : The oxazole nitrogen reacts with alkyl halides to form N-alkylated derivatives .

-

Hydrolysis : Strong acids or bases cleave the oxazole ring, producing α-ketoamide intermediates .

Comparative Reactivity of Derivatives

| Derivative | Reactivity | Key Applications |

|---|---|---|

| This compound | Electrophilic substitution, esterification | Catalysis, medicinal chemistry |

| Methyl ester analog | Enhanced solubility in organic solvents | Polymer precursors |

| N-Alkylated oxazole | Increased steric bulk | Asymmetric synthesis ligands |

Stability and Degradation

Comparison with Similar Compounds

3-(5-Oxazolyl)benzoic Acid vs. 4-(5-Oxazolyl)benzoic Acid

- 3-(5-Oxazolyl)benzoic Acid : Exhibits a melting point (mp) of 259–261°C and a molecular weight of 189.14.

- 4-(5-Oxazolyl)benzoic Acid : Higher mp (300–301°C), indicating greater crystalline stability due to substituent positioning.

Key Difference : The 4-substituted isomer’s elevated mp suggests stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to the 2- and 3-substituted analogues .

Heterocyclic Analogues: Oxazole vs. Oxadiazole Derivatives

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid (C₁₀H₈N₂O₃)

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid (C₁₅H₁₀N₂O₃)

- Incorporates a phenyl group on the oxadiazole ring, enhancing lipophilicity.

Substituent Effects: Benzoyl vs. Oxazolyl Groups

2-Benzoylbenzoic Acid Derivatives

- 2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid :

- Exhibit lower ΔGbinding values (indicating stronger receptor binding) compared to saccharin and acesulfame in docking studies.

- Methoxy and methyl groups enhance hydrophobic interactions with receptor residues (e.g., T1R3 protomers) .

Comparison : The oxazolyl group in 2-(5-oxazolyl)benzoic acid may offer intermediate polarity between methyl (electron-donating) and methoxy (stronger electron-donating) substituents, modulating binding affinity.

Functional Group Modifications: Carboxylic Acid Derivatives

2-Ethoxybenzoic Acid (C₉H₁₀O₃)

5-Methoxy-2-methylbenzoic Acid (C₉H₁₀O₃)

- Methyl and methoxy substituents enhance steric hindrance and reduce acidity (pKa ~4.5–5.0).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.